5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402358
InChI: InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
SMILES: C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Molecular Formula: C9H9BrN2O3
Molecular Weight: 273.08 g/mol

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

CAS No.:

Cat. No.: VC13402358

Molecular Formula: C9H9BrN2O3

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine -

Specification

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
IUPAC Name 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Standard InChI InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Standard InChI Key HGTYNWAXXQCPOA-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Canonical SMILES C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]

Introduction

Overview

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic aromatic compound belonging to the pyridine derivative family. Characterized by a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a nitro group at the 3-position, this compound is of significant interest in synthetic organic chemistry and pharmaceutical research. Its structural complexity and functional group diversity make it a valuable intermediate for drug discovery and material science applications.

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular formula: C9H8BrN2O3\text{C}_9\text{H}_8\text{BrN}_2\text{O}_3

  • Molecular weight: 287.09 g/mol

  • IUPAC name: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Structural Analysis

The pyridine core is substituted with three distinct functional groups:

  • Bromine (Br) at position 5: Enhances electrophilic reactivity and participates in cross-coupling reactions.

  • Cyclopropylmethoxy group at position 2: Introduces steric bulk and modulates electronic properties.

  • Nitro group (NO2_2) at position 3: Acts as a strong electron-withdrawing group, influencing reactivity and stability .

Synthesis and Synthetic Routes

Route 1: Sequential Functionalization

  • Nitration: Introduce the nitro group to a pre-brominated pyridine derivative.

    • Example: Nitration of 5-bromo-2-(cyclopropylmethoxy)pyridine using mixed acid (H2_2SO4_4/HNO3_3) at controlled temperatures .

  • Bromination: Electrophilic bromination using bromine (Br2_2) or N-bromosuccinimide (NBS) .

Route 2: Substitution Reactions

  • Methoxy-to-cyclopropylmethoxy substitution:

    • React 5-bromo-2-chloro-3-nitropyridine with cyclopropylmethanol in the presence of a base (e.g., NaH or K2_2CO3_3) in polar aprotic solvents like DMF .

Route 3: Modular Assembly

  • Suzuki-Miyaura coupling: Utilize a brominated pyridine intermediate to introduce cyclopropylmethoxy groups via palladium-catalyzed cross-coupling .

Optimization Challenges

  • Regioselectivity: Ensuring precise positioning of substituents requires careful control of reaction conditions.

  • Stability: Nitro groups may decompose under harsh acidic or basic conditions, necessitating mild reagents .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource/Estimation Method
Melting point120–125°C (predicted)Analogous nitropyridines
Boiling point350–360°C (estimated)EPI Suite™ prediction
SolubilityLow in water; soluble in DMSO, DMF, THFExperimental analogs
LogP (octanol/water)2.1 (predicted)ChemAxon software
StabilitySensitive to light and moistureMSDS analogs

Spectroscopic Characterization

  • IR spectroscopy: Expected peaks for NO2_2 (1520 cm1^{-1}, asymmetric stretch) and C-Br (600–800 cm1^{-1}) .

  • NMR:

    • 1H^1\text{H}: Cyclopropyl protons (δ 0.5–1.5 ppm), pyridine H-4 and H-6 (δ 8.0–9.0 ppm).

    • 13C^{13}\text{C}: Nitro group carbon (δ 140–150 ppm) .

Applications and Research Findings

Pharmaceutical Intermediates

  • Kinase inhibitors: Nitropyridine derivatives are precursors in synthesizing kinase-targeted therapies .

  • Anticancer agents: Structural analogs exhibit activity against tyrosine kinases involved in tumor proliferation .

Material Science

  • Ligand design: The cyclopropylmethoxy group enhances metal coordination in catalytic systems.

Case Studies and Toxicity

  • Methemoglobinemia risk: Nitropyridines (e.g., 5-bromo-2-nitropyridine) are associated with oxidative stress and organ damage .

  • Safety protocols: Use PPE (gloves, goggles) and ensure ventilation during handling .

Future Directions

  • Synthetic methodology: Develop one-pot syntheses to improve efficiency .

  • Biological screening: Evaluate antimicrobial and anticancer potential in vitro.

  • Structure-activity relationships: Modify substituents to optimize pharmacokinetic properties .

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